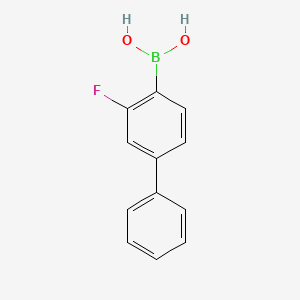

3-Fluoro-4-biphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-biphenylboronic acid is a chemical compound with the molecular formula C12H10BFO2 . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-biphenylboronic acid consists of a biphenyl core with a boronic acid group and a fluorine atom attached . The boronic acid group is synthetically versatile and is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Chemical Reactions Analysis

Boronic acids, including 3-Fluoro-4-biphenylboronic acid, are versatile compounds that can participate in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

科学的研究の応用

Antifungal Applications

3-Fluoro-4-biphenylboronic acid derivatives have been observed to exhibit significant antifungal activity. Studies have shown that compounds like 4-fluoro-2-formylphenylboronic acid demonstrate strong antifungal properties against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal efficacy is determined through agar diffusion tests and the minimum inhibitory concentrations (MICs) method. It's noted that the position of the fluorine substituent and tautomeric equilibrium that leads to the formation of 3-hydroxybenzoxaboroles play a crucial role in the observed activity (Borys et al., 2019).

Spectroscopic Studies and Adsorption Mechanism

3-Fluoro-4-biphenylboronic acid analogs have been the subject of comprehensive spectroscopic studies. Research involving Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) spectroscopy in aqueous silver sol of fluoro and formyl analogues of phenylboronic acids has been conducted. These studies aimed to understand the adsorption modes and the influence of the type of substituent and its position in the phenyl ring on the geometry of isomers on the silver nanoparticle's surface. The findings indicate significant impact on the properties and adsorption behavior of these compounds, with certain isomers undergoing changes like dearomatization upon adsorption (Piergies et al., 2013).

Analytical Standards and Sensing Applications

Derivatives of 3-Fluoro-4-biphenylboronic acid have been utilized in the synthesis of analytical standards for PCB measurements. Fluoro-PCBs, prepared using the Suzuki-coupling, serve as analytical standards due to their ability to elute just before the corresponding PCBs in gas chromatography, indicating their potential utility in analytical settings. These standards are crucial for ensuring accurate and reliable measurement of PCB concentrations in various samples (Sott et al., 2008).

特性

IUPAC Name |

(2-fluoro-4-phenylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFAPMMWMSLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624993 |

Source

|

| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-biphenylboronic acid | |

CAS RN |

409108-13-0 |

Source

|

| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1358539.png)

![2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1358541.png)

![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)

![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)